tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate
Overview
Description
Tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate is a useful research compound. Its molecular formula is C22H30BrN3O3 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate, with the CAS number 1226791-82-7, is a compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H30BrN3O3, with a molecular weight of 464.396 g/mol. The compound features a benzoazepine core, which is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit activity through modulation of neurotransmitter systems, particularly those involved in cognitive functions and neuroprotection. The compound's structure suggests potential interactions with cholinergic receptors, which are crucial in Alzheimer's disease pathology.
Neuroprotective Effects
A study focusing on related compounds demonstrated that certain benzoazepines possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound may similarly mitigate neurodegenerative processes associated with conditions like Alzheimer's disease .
Cholinesterase Inhibition
Inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) is a critical mechanism for compounds targeting cognitive decline. Preliminary data suggest that the compound may inhibit these enzymes, thereby enhancing cholinergic transmission and potentially improving cognitive function .
Case Studies
- Neuroprotective Studies : In vitro studies have shown that related compounds can significantly reduce levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The reduction in Aβ levels correlates with decreased β-secretase activity, indicating a potential mechanism for cognitive protection .
- Cholinesterase Activity : A series of biscarbamates were synthesized and tested for their inhibitory effects on BChE and AChE. The results indicated that certain structural modifications could enhance inhibitory potency significantly, suggesting that this compound may also exhibit similar or enhanced activity depending on its specific structure .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
tert-butyl N-[8-bromo-4-(dipropylcarbamoyl)-3H-1-benzazepin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BrN3O3/c1-6-10-26(11-7-2)20(27)16-12-15-8-9-17(23)14-18(15)24-19(13-16)25-21(28)29-22(3,4)5/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXSHYWOXQLMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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